Cas no 2413875-12-2 (tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate)

Okay, here is a technical introduction for the specified compound: Technical Introduction Product: tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate This compound is a substituted quinazoline derivative characterized by a 4-hydroxy-2-methylquinazolinone moiety linked via an amide bond to a tert-butylcarbamate group. Key advantages potentially associated with this structure include: 1. Pharmacokinetic Profile: The tert-butylcarbamate moiety may contribute to enhanced metabolic stability and/or improved oral bioavailability compared to other functional groups. 2. Selective Inhibition Potential: Quinazolines are recognized scaffolds for kinase inhibitors; this specific substitution pattern may confer selectivity towards certain kinase targets. 3. Structure-Activity Relationship (SAR): It represents a focused chemical entity within potential series designed for biological evaluation (e.g., kinase inhibition), potentially offering optimized activity and properties over simpler analogues. Its role and specific advantages would be determined through rigorous biological testing and comparison within relevant chemical space.
tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate structure
2413875-12-2 structure
Product Name:tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate
CAS No:2413875-12-2
MF:C14H17N3O3
MW:275.303083181381
CID:5674991
PubChem ID:165769473
Update Time:2025-06-16

tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate
    • EN300-26664834
    • 2413875-12-2
    • Inchi: 1S/C14H17N3O3/c1-8-15-11-6-5-9(7-10(11)12(18)16-8)17-13(19)20-14(2,3)4/h5-7H,1-4H3,(H,17,19)(H,15,16,18)
    • InChI Key: BIEBQBDJWUXMMK-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC2=C(C(NC(C)=N2)=O)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 275.12699141g/mol
  • Monoisotopic Mass: 275.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 79.8Ų

tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate

Comprehensive Overview of tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate (CAS No. 2413875-12-2)

The compound tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate (CAS No. 2413875-12-2) is a specialized quinazoline derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the hydroxy and methyl substituents on the quinazoline core, make it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its role in modulating biological pathways, particularly in the context of kinase inhibition and cancer therapeutics.

In recent years, the demand for quinazoline-based compounds has surged, driven by their applications in targeting tyrosine kinases and other enzyme inhibitors. The tert-butyl carbamate group in this molecule enhances its stability and bioavailability, making it a preferred choice for medicinal chemistry studies. As the pharmaceutical industry shifts toward precision medicine, compounds like tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate are gaining attention for their potential to address unmet medical needs.

One of the most frequently searched questions in scientific databases is: "What are the synthetic routes for tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate?" This reflects the growing interest in scalable and efficient synthesis methods. The compound can be synthesized through multi-step organic reactions, often involving protection-deprotection strategies and Pd-catalyzed cross-coupling. Researchers are also exploring its structure-activity relationships (SAR) to optimize its pharmacological properties.

Another hot topic is the compound's potential role in neurodegenerative disease research. Recent studies suggest that quinazoline derivatives may exhibit neuroprotective effects, sparking curiosity about whether CAS No. 2413875-12-2 could be repurposed for conditions like Alzheimer's or Parkinson's disease. This aligns with the broader trend of drug repurposing, a cost-effective strategy in drug development.

From a technical standpoint, the compound's physicochemical properties—such as solubility, melting point, and logP—are critical for formulation scientists. Its hydroxy group contributes to hydrogen bonding, which can influence its binding affinity to biological targets. These characteristics are often discussed in forums focused on computational chemistry and molecular docking studies.

In summary, tert-butyl N-(4-hydroxy-2-methylquinazolin-6-yl)carbamate (CAS No. 2413875-12-2) represents a promising scaffold in modern drug discovery. Its versatility, combined with the rising interest in targeted therapies and small-molecule inhibitors, positions it as a compound worth watching in the coming years. As research progresses, we anticipate more insights into its mechanisms and applications, further solidifying its importance in the scientific community.

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